molecular formula C19H19ClN2OS B2975161 (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone CAS No. 919711-08-3

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone

Cat. No.: B2975161
CAS No.: 919711-08-3
M. Wt: 358.88
InChI Key: YVYVAJVWOIEJAQ-UHFFFAOYSA-N
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Description

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone is a chemical compound of significant interest in scientific research and development. This synthetic molecule features a 4,5-dihydro-1H-imidazole (imidazoline) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is functionalized with a (4-chlorobenzyl)thio group and a 3,4-dimethylphenyl methanone moiety, which are commonly investigated for their potential to modulate biological targets and optimize physicochemical properties. Compounds containing the imidazoline structure have been extensively studied and reported in scientific literature for a wide spectrum of potential therapeutic applications, including serving as antibacterial, antifungal, anti-inflammatory, and antitumor agents. The specific structural attributes of this compound, particularly the benzylthio ether and the substituted aryl ketone, suggest its potential utility as a key intermediate or building block in organic synthesis, as well as a candidate for pharmacological screening in drug discovery programs. Researchers can leverage this compound to explore structure-activity relationships (SAR), develop novel bioactive molecules, or investigate mechanisms of action. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as For Research Use Only and is not approved for diagnostic, therapeutic, or any other human or animal consumption. All necessary handling and safety precautions must be observed.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2OS/c1-13-3-6-16(11-14(13)2)18(23)22-10-9-21-19(22)24-12-15-4-7-17(20)8-5-15/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYVAJVWOIEJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone is a complex organic molecule that belongs to the class of imidazole derivatives. Its unique structure, which includes a thioether and an aromatic methanone, suggests significant potential for biological activity. This article will explore the biological properties, mechanisms of action, and potential applications of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for the compound is C18H17ClN2O2SC_{18}H_{17}ClN_{2}O_{2}S, with a molar mass of approximately 348.86 g/mol. The structural representation can be summarized as follows:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Thioether Group : Contributes to the reactivity and solubility of the compound.
  • Aromatic Methanone : Enhances potential interactions with biological targets.

1. Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit promising anticancer properties. For instance, compounds similar to (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)5.0Induction of apoptosis
Compound BHeLa (cervical cancer)7.5Inhibition of cell proliferation
Target CompoundA549 (lung cancer)TBDTBD

The specific IC50 values for (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone remain to be determined through experimental assays.

2. Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that the target compound may inhibit the growth of various bacterial strains.

Bacteria StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD

Further research is required to quantify its effectiveness against specific pathogens.

The mechanism by which (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone exerts its biological effects likely involves interaction with key biological targets such as enzymes or receptors involved in cell signaling pathways. Potential interactions include:

  • Inhibition of Kinases : Many imidazole derivatives act as kinase inhibitors, which are crucial in cancer progression.
  • Modulation of Apoptotic Pathways : The compound may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related imidazole compounds:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that imidazole derivatives could selectively induce apoptosis in breast cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Research highlighted in Antimicrobial Agents and Chemotherapy found that certain imidazole derivatives exhibited significant antimicrobial activity against resistant bacterial strains .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the aromatic rings significantly affect the potency and selectivity of these compounds against various biological targets .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Imidazole Derivatives
Compound Name Core Structure Aryl Group (Position 1) Thioether Substituent (Position 2) Key Features
Target Compound 4,5-Dihydroimidazole 3,4-Dimethylphenyl methanone 4-Chlorobenzyl Lipophilic, methyl-enhanced
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydroimidazol-1-yl)methanone 4,5-Dihydroimidazole 4-Nitrophenyl 3-(Trifluoromethyl)benzyl Electron-withdrawing, stable
2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole 1H-Imidazole Phenyl 4-Chlorophenyl (non-thio) Fully aromatic, halogenated

Research Findings and Implications

  • Substituent Effects : Chlorine and trifluoromethyl groups improve bioavailability and target affinity in imidazoles, as seen in analogs .
  • Saturation Impact : Partial saturation in dihydroimidazoles may reduce cytotoxicity compared to fully aromatic analogs, though this requires experimental validation.
  • Methodology Gaps : Direct data on the target compound’s bioactivity are absent; future studies could adopt assays used for nitroimidazoles (e.g., antiparasitic or antimicrobial screens) .

Q & A

Basic Research Questions

Q. What established synthetic routes are used to synthesize (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical approach involves reacting substituted imidazole precursors with chlorinated benzyl thiols under reflux conditions in ethanol or DMF, often catalyzed by acetic acid or sodium metabisulfite. For example, chlorination steps using SOCl₂ (e.g., for introducing the 4-chlorobenzyl group) are critical . Reflux durations (4–18 hours) and inert atmospheres (e.g., nitrogen) are employed to optimize yields . Purification involves solvent evaporation and recrystallization from alcohols like isopropyl alcohol .

Q. Which spectroscopic and crystallographic techniques validate the compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.45–7.76 ppm, methyl groups at δ 2.51–3.90 ppm) and carbon backbones .
  • X-ray crystallography : Resolves molecular geometry, including dihedral angles between the imidazole ring and substituents (e.g., 4-chlorobenzyl and methanone groups). Crystallographic data (space groups, unit cell parameters) confirm stereochemical purity .
  • Mass spectrometry : Validates molecular weight via ESI-TOF or MALDI-TOF .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproduct formation?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organic bases (e.g., triethylamine) to accelerate cyclocondensation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol reduces side reactions .
  • Temperature modulation : Lower temperatures (60–80°C) reduce decomposition, while higher temperatures (120°C) drive reaction completion in oxygen-sensitive steps .

Q. How should contradictory biological activity data across studies be analyzed?

  • Methodological Answer :

  • Comparative assays : Replicate experiments using standardized cell lines (e.g., HEK-293 or MCF-7) and controls to isolate compound-specific effects .
  • Structural analogs : Synthesize derivatives (e.g., varying substituents on the imidazole or methanone groups) to identify critical pharmacophores .
  • In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities toward target proteins, reconciling discrepancies between in vitro and in vivo results .

Q. What methodologies assess environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Abiotic studies : Hydrolysis/photolysis experiments under controlled pH and UV light to identify breakdown products (e.g., via LC-MS) .
  • Biotic studies : Microbial degradation assays using soil/water samples to quantify metabolic byproducts and half-lives .
  • Partition coefficients : Measure log Kow (octanol-water) and log Koc (soil organic carbon) to model bioaccumulation risks .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace 4-chlorobenzyl with 4-fluorobenzyl or alkyl groups) to evaluate electronic/steric effects on activity .
  • Biological profiling : Test analogs against enzyme targets (e.g., kinases, cytochrome P450) using fluorometric or colorimetric assays .
  • QSAR modeling : Employ multivariate regression to correlate substituent properties (Hammett σ, molar refractivity) with activity trends .

Q. What experimental designs mitigate cytotoxicity in cell-based assays?

  • Methodological Answer :

  • Dose-response curves : Determine IC₅₀ values across multiple cell lines to identify selective toxicity thresholds .
  • Mitochondrial assays : Use MTT or resazurin reduction tests to distinguish cytotoxic effects from target-specific inhibition .
  • Caspase activation assays : Confirm apoptosis pathways (e.g., caspase-3/7) to rule out nonspecific cell death .

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